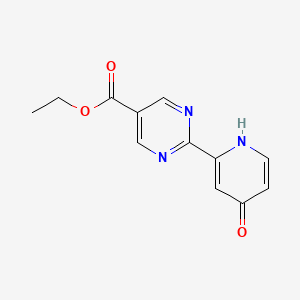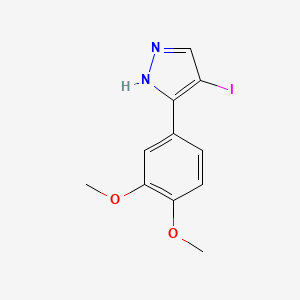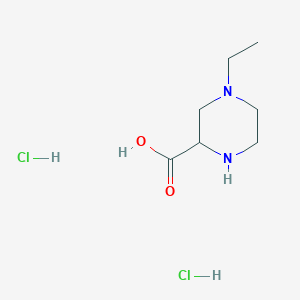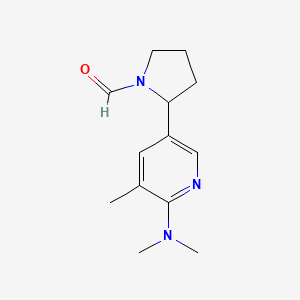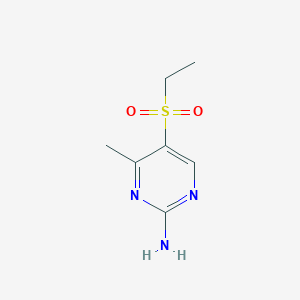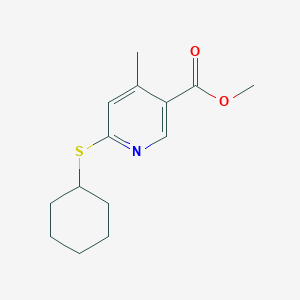
Methyl 6-(cyclohexylthio)-4-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(cyclohexylthio)-4-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a cyclohexylthio group attached to the nicotinate structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(cyclohexylthio)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with cyclohexylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
Methyl 6-(cyclohexylthio)-4-methylnicotinate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 6-(cyclohexylthio)-4-methylnicotinate involves its interaction with specific molecular targets. The cyclohexylthio group can interact with enzymes or receptors, modulating their activity. The nicotinate moiety can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
- Methyl 6-(phenylthio)-4-methylnicotinate
- Methyl 6-(methylthio)-4-methylnicotinate
- Methyl 6-(ethylthio)-4-methylnicotinate
Comparison: Methyl 6-(cyclohexylthio)-4-methylnicotinate is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research.
属性
分子式 |
C14H19NO2S |
|---|---|
分子量 |
265.37 g/mol |
IUPAC 名称 |
methyl 6-cyclohexylsulfanyl-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2S/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI 键 |
AIPVQJHRFXPKSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(=O)OC)SC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


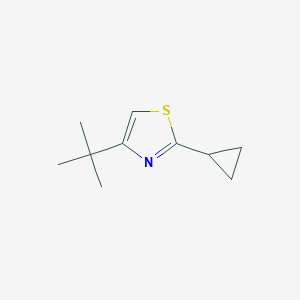

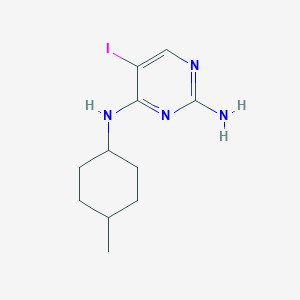
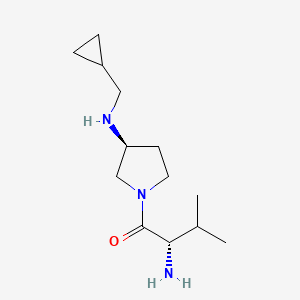
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
